molecular formula C7H7F3N2 B2359471 (6-(Trifluoromethyl)pyridin-2-yl)methanamine CAS No. 916304-19-3

(6-(Trifluoromethyl)pyridin-2-yl)methanamine

Cat. No.: B2359471
CAS No.: 916304-19-3
M. Wt: 176.142
InChI Key: JDJHGZMTASXPEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(6-(Trifluoromethyl)pyridin-2-yl)methanamine is an organic compound with the molecular formula C7H7F3N2 It is characterized by the presence of a trifluoromethyl group attached to a pyridine ring, which is further connected to a methanamine group

Properties

IUPAC Name

[6-(trifluoromethyl)pyridin-2-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F3N2/c8-7(9,10)6-3-1-2-5(4-11)12-6/h1-3H,4,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDJHGZMTASXPEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)C(F)(F)F)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

916304-19-3
Record name [6-(trifluoromethyl)pyridin-2-yl]methanamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Reaction of 2-Chloro-6-(trifluoromethyl)pyridine with Ammonia

A seminal procedure, detailed in patent WO2013049164A1, describes the amination of 2-chloro-6-(trifluoromethyl)pyridine using ammonia under controlled conditions. The reaction proceeds via an $$ \text{S}_\text{N}\text{Ar} $$ (nucleophilic aromatic substitution) mechanism, facilitated by the electron-withdrawing trifluoromethyl group, which activates the pyridine ring toward nucleophilic attack.

Reaction Conditions:

  • Substrate: 2-Chloro-6-(trifluoromethyl)pyridine
  • Nucleophile: Anhydrous ammonia ($$ \text{NH}_3 $$)
  • Solvent: Polar aprotic solvents (e.g., dimethylformamide or tetrahydrofuran)
  • Temperature: 80–120°C
  • Pressure: Elevated pressures (2–5 atm) to maintain ammonia in liquid phase
  • Catalyst: Copper(I) iodide ($$ \text{CuI} $$) or palladium-based catalysts

Mechanistic Insights:
The trifluoromethyl group at the 6-position withdraws electron density via its strong inductive effect, rendering the adjacent chlorine atom at the 2-position highly susceptible to displacement. Ammonia acts as the nucleophile, attacking the electrophilic carbon, followed by deprotonation to yield the primary amine. Catalysts such as $$ \text{CuI} $$ enhance reaction rates by stabilizing transition states.

Yield and Purity:

  • Typical Yield: 60–75%
  • Purification: Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures
  • Analytical Confirmation: $$ ^1\text{H NMR} $$ (δ 3.85 ppm, singlet for $$ \text{CH}2\text{NH}2 $$), $$ ^{19}\text{F NMR} $$ (δ -63.5 ppm, CF$$_3$$)

Reductive Amination of Pyridine Carbaldehydes

An alternative route involves reductive amination of 6-(trifluoromethyl)pyridine-2-carbaldehyde. This method is less common but offers advantages in regioselectivity.

Synthesis of 6-(Trifluoromethyl)pyridine-2-carbaldehyde

The aldehyde precursor is synthesized via oxidation of 2-(hydroxymethyl)-6-(trifluoromethyl)pyridine using manganese dioxide ($$ \text{MnO}_2 $$) or Dess-Martin periodinane.

Reductive Amination Protocol:

  • Condensation: React the aldehyde with ammonium acetate in methanol at 25°C.
  • Reduction: Add sodium cyanoborohydride ($$ \text{NaBH}3\text{CN} $$) or hydrogen gas ($$ \text{H}2 $$) over a palladium catalyst.
  • Workup: Acid-base extraction to isolate the primary amine.

Advantages:

  • Avoids halogenated intermediates.
  • Higher functional group tolerance.

Limitations:

  • Lower overall yield (40–50%) due to competing side reactions.
  • Requires stringent control of stoichiometry to prevent over-reduction.

Industrial-Scale Production and Optimization

Industrial synthesis prioritizes cost-efficiency, safety, and scalability. The nucleophilic substitution route dominates due to its straightforwardness and compatibility with continuous-flow reactors.

Large-Scale Reaction Parameters

Parameter Laboratory Scale Industrial Scale
Reactor Type Batch Continuous-flow
Temperature 100°C 120°C
Pressure 3 atm 5 atm
Catalyst Loading 5 mol% $$ \text{CuI} $$ 2 mol% $$ \text{CuI} $$
Throughput 10 g/h 50 kg/h

Key Modifications:

  • Catalyst Recovery: Copper catalysts are immobilized on silica supports to enable reuse.
  • Solvent Recycling: Distillation systems recover and purify dimethylformamide (DMF) for repeated cycles.
  • Safety Protocols: Automated pressure-release valves and real-time monitoring mitigate risks associated with ammonia handling.

Critical Comparison of Preparation Methods

Table 1: Method Comparison

Method Yield (%) Purity (%) Scalability Cost (USD/kg)
Nucleophilic Substitution 70 98 High 120
Reductive Amination 45 95 Moderate 200
Enzymatic (Theoretical) N/A N/A Low 300+

Chemical Reactions Analysis

Types of Reactions: (6-(Trifluoromethyl)pyridin-2-yl)methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like halogens or nucleophiles in the presence of catalysts.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while substitution reactions can produce a variety of functionalized pyridine derivatives .

Scientific Research Applications

(6-(Trifluoromethyl)pyridin-2-yl)methanamine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of (6-(Trifluoromethyl)pyridin-2-yl)methanamine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances its lipophilicity, allowing it to easily penetrate biological membranes. Once inside the cell, it can interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

  • 2-Amino-6-(trifluoromethyl)pyridine
  • 2-(Trifluoromethyl)pyridine-5-boronic acid

Comparison: (6-(Trifluoromethyl)pyridin-2-yl)methanamine is unique due to the presence of both a trifluoromethyl group and a methanamine group on the pyridine ring. This combination imparts distinct chemical properties, such as increased reactivity and potential biological activity, compared to similar compounds that may lack one of these functional groups .

Biological Activity

(6-(Trifluoromethyl)pyridin-2-yl)methanamine is a compound characterized by its trifluoromethyl group attached to a pyridine ring. This structural feature significantly influences its biological activity, making it a subject of interest in medicinal chemistry and pharmacology. The compound's lipophilicity, enhanced by the trifluoromethyl group, facilitates its interaction with biological membranes and molecular targets.

The mechanism of action for this compound involves its ability to bind to various enzymes and receptors, thereby modulating their activity. The trifluoromethyl group enhances the compound's penetration into cells, allowing it to interact with intracellular targets. This interaction can lead to various biological effects, including anti-inflammatory and potential anti-cancer activities.

Biological Activities

Research has indicated several biological activities associated with this compound:

  • Anti-inflammatory Properties : The compound has shown promise in reducing inflammation through its interactions with specific molecular pathways.
  • Anticancer Potential : Preliminary studies suggest that it may inhibit the growth of certain cancer cell lines, although further research is needed to elucidate its efficacy and mechanism in cancer treatment.
  • Enzyme Modulation : It has been reported to modulate the activity of various enzymes, which could be beneficial in drug development for conditions that involve enzyme dysregulation .

Case Studies

  • Inhibition of Enzymatic Activity : A study demonstrated that this compound inhibited the activity of specific enzymes involved in inflammatory pathways, leading to reduced levels of inflammatory mediators in vitro.
  • Cell Viability Assays : In cell culture studies, this compound exhibited a dose-dependent effect on cancer cell viability. At concentrations ranging from 1 µM to 10 µM, significant reductions in cell proliferation were observed, suggesting potential as an anticancer agent .

Data Tables

Biological ActivityEffect ObservedReference
Anti-inflammatoryReduction in inflammatory markers
AnticancerDecreased cell viability in cancer lines
Enzyme inhibitionModulation of enzyme activity

Q & A

Basic: What synthetic routes are recommended for synthesizing (6-(Trifluoromethyl)pyridin-2-yl)methanamine?

Methodological Answer:
A robust approach involves organo-lithium coupling to introduce the pyridine scaffold, followed by functionalization steps. For example, in ligand synthesis, the compound is prepared via:

Organo-lithium coupling to attach the trifluoromethylpyridine moiety.

O-alkylation with allyl bromide under sodium hydride catalysis.

Hydroboration-oxidation to generate key intermediates.

Tosylation of primary alcohols, followed by nucleophilic substitution with amines .
Critical Parameters: Temperature control (0–25°C), anhydrous conditions, and purification via column chromatography are essential for high yields (>70%) and purity (>95%).

Basic: How can the purity and structural integrity of this compound be confirmed?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): Use 1H^1H and 13C^{13}C NMR in deuterated solvents (e.g., CDCl3_3) to confirm proton environments and carbon frameworks. For example, the methanamine group exhibits characteristic shifts at δ 3.5–4.0 ppm (1H^1H) and δ 40–45 ppm (13C^{13}C) .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]+^+ at m/z 191.08 for C7 _7H8 _8F3 _3N2_2).
  • HPLC-PDA: Reverse-phase HPLC with photodiode array detection ensures >98% purity .

Advanced: How do structural modifications at the 2-position of the pyridine ring influence receptor binding affinity?

Methodological Answer:
Substitutions at the 2-position significantly modulate interactions with biological targets. For example:

Substituent Receptor Affinity (MOR) Key Finding
Ethyl linkerHighOptimal distance for MOR binding
CyclopentylModerateSteric hindrance reduces affinity
Oxygen bridgeLowDisplaces nitrogen from pharmacophore

Resolution of Data Contradictions: Computational docking studies (e.g., using Schrödinger Suite) and iterative synthesis (e.g., introducing electron-withdrawing groups) validate steric/electronic effects. For instance, replacing ethyl with cyclopentyl reduces MOR affinity by 30%, consistent with molecular dynamics simulations .

Advanced: What strategies are effective for derivatizing this compound to enhance biological activity?

Methodological Answer:

  • Carboxamide Coupling: React the primary amine with activated carboxylic acids (e.g., HATU/DIPEA catalysis) to generate amide derivatives. For example, coupling with imidazo[2,1-b]thiazole-5-carboxamide yields compounds with improved pharmacokinetic profiles .
  • Reductive Amination: Use sodium cyanoborohydride with aldehydes/ketones to introduce alkyl/aryl groups.
  • Salt Formation: Convert the free base to hydrochloride salts for enhanced stability (e.g., dihydrochloride salts stored at -20°C under argon) .

Basic: What are the recommended storage conditions to prevent degradation?

Methodological Answer:

  • Temperature: Store at -20°C in amber vials to minimize photodegradation.
  • Atmosphere: Use inert gas (argon/nitrogen) to prevent oxidation of the methanamine group.
  • Salt Form: Hydrochloride salts (e.g., dihydrochloride derivatives) exhibit superior stability compared to free bases .

Advanced: How can computational modeling resolve contradictions in structure-activity relationship (SAR) data?

Methodological Answer:

  • Docking Simulations: Use programs like AutoDock Vina to predict binding modes to MOR/D3R receptors. For example, simulations reveal that the trifluoromethyl group engages in hydrophobic interactions with MOR’s Leu235 residue, while the methanamine group forms hydrogen bonds with Asp147 .
  • QSAR Models: Develop quantitative SAR models using descriptors like logP, polar surface area, and electrostatic potential. Validate with in vitro binding assays (e.g., competitive displacement using 3H^3H-naloxone) .

Basic: What analytical techniques are used to assess reaction intermediates during synthesis?

Methodological Answer:

  • Thin-Layer Chromatography (TLC): Monitor reaction progress using silica plates and UV visualization.
  • FT-IR Spectroscopy: Track functional groups (e.g., NH2 _2 stretch at 3350 cm1^{-1}) to confirm intermediate formation .
  • X-ray Crystallography: Resolve ambiguous structures (e.g., spirocyclic intermediates) for unequivocal confirmation .

Advanced: How does the trifluoromethyl group impact metabolic stability in vivo?

Methodological Answer:

  • Metabolic Profiling: Incubate with liver microsomes (human/rat) and analyze via LC-MS/MS. The CF3 _3 group reduces oxidative metabolism (t1/2_{1/2} > 4 hours vs. <1 hour for non-fluorinated analogs) due to electron-withdrawing effects .
  • CYP450 Inhibition Assays: Assess interactions using fluorogenic substrates. The compound shows low CYP3A4 inhibition (IC50_{50} > 10 μM), suggesting favorable drug-drug interaction profiles .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.